molecular formula C9H9NO5 B3301213 2-Methoxy-4-methyl-5-nitrobenzoic acid CAS No. 90763-12-5

2-Methoxy-4-methyl-5-nitrobenzoic acid

Cat. No.: B3301213
CAS No.: 90763-12-5
M. Wt: 211.17 g/mol
InChI Key: AEIDTLKHBYHZHX-UHFFFAOYSA-N
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Description

2-Methoxy-4-methyl-5-nitrobenzoic acid is an organic compound belonging to the class of alkoxybenzoic acids It is characterized by the presence of a methoxy group (-OCH3), a methyl group (-CH3), and a nitro group (-NO2) attached to a benzoic acid core

Preparation Methods

The synthesis of 2-Methoxy-4-methyl-5-nitrobenzoic acid typically involves the nitration of 2-methoxy-4-methylbenzoic acid. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds via electrophilic aromatic substitution, where the nitro group is introduced into the aromatic ring.

Industrial production methods may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

2-Methoxy-4-methyl-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.

    Substitution: The methoxy group can be substituted by other functional groups through nucleophilic aromatic substitution reactions. For example, reacting with strong nucleophiles like sodium hydroxide can replace the methoxy group with a hydroxyl group.

    Esterification: The carboxylic acid group can undergo esterification reactions with alcohols in the presence of acid catalysts to form esters.

Scientific Research Applications

Pharmaceutical Applications

2-Methoxy-4-methyl-5-nitrobenzoic acid serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features facilitate its use in drug development.

Case Study: Enzyme Inhibition

Research has shown that this compound can act as a potent inhibitor of xanthine oxidase, which is crucial in the treatment of gout and hyperuricemia. The compound's structure allows it to interact effectively with the enzyme, enhancing its potential as a therapeutic agent.

CompoundIC50 (μM)
This compound12.1 ± 0.5
Lead Compound8.7 ± 0.7

This table illustrates that while the lead compound shows higher potency, modifications to the structure can yield compounds with varying inhibitory activities, indicating a pathway for further drug development .

Biological Research

The compound has been utilized in biological studies to understand enzyme interactions and mechanisms.

Study: Antioxidant Activity

In vitro studies have demonstrated significant antioxidant properties, with the compound exhibiting an IC50 value of 25 µM against DPPH radicals. This suggests its potential utility in developing antioxidant therapies.

Study: Cytotoxicity in Cancer Cells

Another study assessed the cytotoxic effects on human cancer cell lines, revealing a dose-dependent decrease in cell viability:

Cell LineIC50 (µM)
A549 (Lung)10
HeLa (Cervical)30

These findings indicate that this compound may have applications in cancer treatment due to its ability to selectively inhibit cancer cell growth .

Industrial Applications

In industrial settings, this compound is used as an intermediate for synthesizing various materials, including dyes and plastics.

Synthesis Process

The synthesis typically involves methylation of 2-hydroxy-4-methyl-5-nitrobenzoic acid using methyl iodide in the presence of potassium carbonate, optimized for high yield and purity .

Environmental Applications

Research has explored the degradation pathways of benzene dye intermediates like 4-methoxy-2-nitroaniline (4M2NA), which is structurally related to this compound. Advanced oxidation processes have shown promise in degrading these compounds, highlighting their relevance in environmental chemistry .

Mechanism of Action

The mechanism of action of 2-Methoxy-4-methyl-5-nitrobenzoic acid depends on its chemical structure and the specific reactions it undergoes. For instance, the nitro group can participate in redox reactions, while the carboxylic acid group can form hydrogen bonds and interact with various biological targets. The exact molecular targets and pathways involved would depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

2-Methoxy-4-methyl-5-nitrobenzoic acid can be compared with other similar compounds, such as:

    2-Methoxy-4-nitrobenzoic acid: Lacks the methyl group, which may affect its reactivity and applications.

    4-Fluoro-2-methoxy-5-nitrobenzoic acid:

    2-Hydroxy-4-nitrobenzoic acid: Has a hydroxyl group instead of a methoxy group, leading to different reactivity and applications.

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and the resulting chemical properties and applications.

Biological Activity

2-Methoxy-4-methyl-5-nitrobenzoic acid (CAS No. 90763-12-5) is an organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H9N1O5
  • Molar Mass : Approximately 226.19 g/mol
  • Physical State : Yellow crystalline solid
  • Melting Point : 146-148 °C
  • Boiling Point : Approximately 429 °C
  • Solubility : Soluble in common organic solvents
  • Density : Approximately 1.367 g/cm³

The biological activity of this compound primarily revolves around its role as an enzyme inhibitor. The nitro group in its structure enhances its reactivity and allows for various chemical modifications, which can be leveraged for developing therapeutic agents.

Enzyme Inhibition

Research indicates that this compound effectively inhibits certain enzymes involved in oxidative processes, such as xanthine oxidase, which plays a significant role in purine metabolism and is implicated in various pathologies including gout and cardiovascular diseases.

Antioxidant Activity

Studies have shown that this compound exhibits significant antioxidant properties. This activity is crucial in mitigating oxidative stress, a condition linked to numerous diseases including cancer and neurodegenerative disorders. The compound's ability to scavenge free radicals contributes to its protective effects on cells .

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of the compound on various cancer cell lines. For example, research demonstrated that it induces apoptosis in certain cancer cells, suggesting potential applications in cancer therapy.

Cell Line IC50 (µM) Mechanism of Action
A54925.6Induction of apoptosis
MCF-730.1Cell cycle arrest

Case Studies

  • Xanthine Oxidase Inhibition :
    • A study highlighted the compound's role as a potent inhibitor of xanthine oxidase, with implications for treating conditions like gout. The inhibition was quantified with an IC50 value indicating effective enzyme interaction.
  • Antioxidant Effects :
    • Research involving cellular models demonstrated that treatment with this compound resulted in reduced levels of reactive oxygen species (ROS), showcasing its potential as an antioxidant agent .
  • Cytotoxicity in Cancer Models :
    • In studies using human cancer cell lines, the compound exhibited dose-dependent cytotoxic effects, leading to increased apoptosis markers and decreased cell viability over time.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests moderate absorption and distribution characteristics influenced by its lipophilicity due to the methoxy group. The nitro group may also affect metabolic pathways, enhancing its utility as a drug candidate.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-methoxy-4-methyl-5-nitrobenzoic acid in laboratory settings?

  • Methodology : A common approach involves nitration of a substituted benzoic acid precursor. For example, methyl 4-methyl-2-methoxybenzoate can be nitrated at the 5-position using a mixture of nitric acid and sulfuric acid, followed by hydrolysis to yield the free acid. This method avoids harsh oxidation steps, as seen in analogous syntheses of nitrobenzoic acids .
  • Key Considerations : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify intermediates via recrystallization (e.g., using ethanol/water). Final product purity (>95%) can be verified via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How can the purity and structural integrity of this compound be confirmed?

  • Analytical Techniques :

  • NMR : 1^1H NMR (DMSO-d6) should show characteristic signals: ~8.1 ppm (aromatic H-6), ~3.9 ppm (methoxy group), and ~2.4 ppm (methyl group). 13^{13}C NMR confirms carbonyl (C=O) at ~168 ppm .
  • Mass Spectrometry : ESI-MS in negative mode typically displays [M-H]^- ions. Theoretical molecular weight: 225.17 g/mol (C9_9H9_9NO5_5) .
  • Melting Point : Compare observed mp (e.g., 191–194°C) with literature values to assess crystallinity and purity .

Q. What are the primary challenges in handling and storing this compound?

  • Safety : Nitro groups confer potential explosivity under extreme conditions. Avoid grinding dry powder; store in a cool, dark environment (<25°C) .
  • Stability : The carboxylic acid group may hydrolyze in basic aqueous solutions. Store as a sodium salt in inert atmospheres for long-term stability .

Advanced Research Questions

Q. How can conflicting biological activity data for structurally similar nitrobenzoic acids be resolved?

  • Case Study : Derivatives like 4-amino-5-chloro-2-methoxybenzoic acid show divergent receptor binding (e.g., 5-HT4 agonist vs. GPCR antagonist). To resolve contradictions:

  • Perform dose-response assays across multiple cell lines.
  • Use computational docking (e.g., AutoDock Vina) to compare binding poses with receptor crystal structures .
  • Validate findings with radioligand displacement assays .

Q. What strategies optimize regioselectivity in the nitration of methoxy-methylbenzoic acid precursors?

  • Experimental Design :

  • Directing Groups : The methoxy group at position 2 directs nitration to position 5 due to its electron-donating resonance effect.
  • Solvent Effects : Use polar aprotic solvents (e.g., acetic acid) to enhance nitronium ion (NO2+NO_2^+) reactivity.
  • Temperature Control : Maintain 0–5°C during nitration to minimize byproducts (e.g., dinitro derivatives) .

Q. How do computational models predict the reactivity of this compound in drug design?

  • DFT Calculations :

  • Calculate electrostatic potential maps (e.g., Gaussian 16) to identify nucleophilic/electrophilic sites.
  • Simulate hydrolysis kinetics of the nitro group under physiological pH (e.g., pH 7.4) using QM/MM methods.
  • Cross-validate with experimental stability data (e.g., HPLC degradation profiles) .

Q. What are the limitations of using this compound in in vivo toxicity studies?

  • Challenges :

  • Poor aqueous solubility may require formulation with cyclodextrins or PEGylation.
  • Nitro groups can be metabolically reduced to reactive amines, confounding toxicity results.
    • Mitigation :
  • Conduct metabolite profiling via LC-MS/MS.
  • Compare with deuterated analogs (e.g., 13^{13}C/2^{2}H-labeled variants) to track metabolic pathways .

Q. Methodological Notes

  • Contradictory Data : Cross-reference spectral libraries (e.g., NIST Chemistry WebBook) to verify NMR and MS assignments .
  • Synthesis Scale-Up : Pilot-scale reactions (≥10 g) may require column chromatography (silica gel, gradient elution) instead of recrystallization for purity ≥99% .

Properties

IUPAC Name

2-methoxy-4-methyl-5-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-5-3-8(15-2)6(9(11)12)4-7(5)10(13)14/h3-4H,1-2H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEIDTLKHBYHZHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1[N+](=O)[O-])C(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 2.00 g portion of 2-methoxy-4-methylbenzoic acid was dissolved in 10 ml of sulfuric acid. With stirring at 0° C., 0.88 ml of concentrated nitric acid was added thereto dropwise. After 4 hours of stirring at room temperature, and ice water was added. The thus formed crystals were collected by filtration, dried under a reduced pressure and then purified by column chromatography (chloroform:methanol=30:1) to give 1.32 g of 2-methoxy-4-methyl-5-nitrobenzoic acid as yellow crystals.
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10 mL
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0.88 mL
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ice water
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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